5-(2,5-Dioxopyrrolidin-1-yl)-2-methoxybenzene-1-sulfonyl chloride
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Overview
Description
5-(2,5-Dioxopyrrolidin-1-yl)-2-methoxybenzene-1-sulfonyl chloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a sulfonyl chloride group, which makes it highly reactive and useful in various chemical reactions.
Mechanism of Action
Target of Action
Similar compounds such as 2,5-dioxopyrrolidin-1-yl acrylate have been shown to interact with proteins, specifically modifying lysine residues .
Mode of Action
Based on its structural similarity to 2,5-dioxopyrrolidin-1-yl acrylate, it can be inferred that it may act as a protein crosslinker . It could potentially react with proteins to modify lysine residues .
Biochemical Pathways
The modification of lysine residues can have significant effects on protein structure and function, potentially influencing various biochemical pathways .
Result of Action
Based on its potential role as a protein crosslinker, it could influence protein structure and function, which could have downstream effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dioxopyrrolidin-1-yl)-2-methoxybenzene-1-sulfonyl chloride typically involves the reaction of 2-methoxybenzenesulfonyl chloride with 2,5-dioxopyrrolidine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Dioxopyrrolidin-1-yl)-2-methoxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Oxidation and Reduction Reactions: These reactions may involve oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
5-(2,5-Dioxopyrrolidin-1-yl)-2-methoxybenzene-1-sulfonyl chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups for further functionalization.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: Known for its anticonvulsant properties and used in the treatment of epilepsy.
2-(2,5-Dioxopyrrolidin-1-yl)propanamides: These compounds interact with voltage-gated sodium channels and calcium channels, showing potential in neurological applications.
Uniqueness
5-(2,5-Dioxopyrrolidin-1-yl)-2-methoxybenzene-1-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable reagent in various fields, including organic synthesis, biomolecule modification, and drug development.
Properties
IUPAC Name |
5-(2,5-dioxopyrrolidin-1-yl)-2-methoxybenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO5S/c1-18-8-3-2-7(6-9(8)19(12,16)17)13-10(14)4-5-11(13)15/h2-3,6H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEIQCVFFMSZPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)CCC2=O)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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